molecular formula C7H13NOS2 B1665939 Alyssin CAS No. 167963-06-6

Alyssin

Cat. No. B1665939
M. Wt: 191.3 g/mol
InChI Key: IUUQPVQTAUKPPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alyssin, (R)-, is an analogue of Sulforaphane that has been shown to have cytotoxic effect on CCRF-SB leukemia cells and lymphoblastoid cells.

Scientific Research Applications

1. Anticancer Activity

Alyssin has demonstrated significant anticancer potential, particularly against hepatocellular carcinoma cell HepG2. It operates by increasing intracellular reactive oxygen species (ROS) and inhibiting tubulin polymerization, leading to cell cycle arrest. This suggests alyssin's potential as an effective chemotherapeutic agent against hepatic cancer (Pocasap, Weerapreeyakul, & Thumanu, 2019).

2. Drug-Interaction Studies

Research on alyssin has explored its interactions with other drugs in the human adenocarcinoma cell line Caco-2. The studies focus on how alyssin influences the expression and activity of phase 2 genes and drug transport, mediated through interactions with the transcription factor nuclear erythroid 2-related factor (Nrf2). These interactions either strengthen or weaken the effects of certain drugs, depending on alyssin's concentration and the type of drug used (Lubelska et al., 2012).

3. Comparative Studies in Cancer Cell Lines

A study comparing the chemopreventive effects of alyssin on human B-lymphocytes derived cells, including healthy lymphoblastoid and leukemia CCRF-SB cells, revealed significant differences in response to alyssin between these cell types. This research contributes to understanding the diverse effects of alyssin in different cell environments, which is crucial for its application in cancer therapy (Misiewicz, Skupińska, & Kasprzycka-Guttman, 2007).

4. Enhancement of Chemotherapeutic Efficacy

Alyssin has been studied for its potential to enhance the anticancer activity of 5-fluorouracil, a well-known anticancer drug. Research indicates that combinations of 5-fluorouracil and alyssin result in additive or synergistic interactions, particularly in colon cancer cell lines, suggesting alyssin's role in enhancing the efficacy of existing chemotherapeutics (Milczarek et al., 2018).

properties

IUPAC Name

1-isothiocyanato-5-methylsulfinylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NOS2/c1-11(9)6-4-2-3-5-8-7-10/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUQPVQTAUKPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50983213
Record name 1-Isothiocyanato-5-(methanesulfinyl)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alyssin

CAS RN

646-23-1
Record name Alyssin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=646-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alyssin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Isothiocyanato-5-(methanesulfinyl)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALYSSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0929AF184M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alyssin
Reactant of Route 2
Alyssin
Reactant of Route 3
Reactant of Route 3
Alyssin
Reactant of Route 4
Reactant of Route 4
Alyssin
Reactant of Route 5
Alyssin
Reactant of Route 6
Reactant of Route 6
Alyssin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.